SC-58125

Catalog No.
S542717
CAS No.
162054-19-5
M.F
C17H12F4N2O2S
M. Wt
384.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SC-58125

CAS Number

162054-19-5

Product Name

SC-58125

IUPAC Name

5-(4-fluorophenyl)-1-(4-methylsulfonylphenyl)-3-(trifluoromethyl)pyrazole

Molecular Formula

C17H12F4N2O2S

Molecular Weight

384.3 g/mol

InChI

InChI=1S/C17H12F4N2O2S/c1-26(24,25)14-8-6-13(7-9-14)23-15(10-16(22-23)17(19,20)21)11-2-4-12(18)5-3-11/h2-10H,1H3

InChI Key

JHBIMJKLBUMNAU-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Solubility

Soluble in DMSO

Synonyms

1-((4-methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole, SC 58125, SC-58125, SC58125

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Description

The exact mass of the compound 1-((4-Methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole is 384.0556 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Properties and Availability

1-((4-Methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole, also known as SC-58125, is an organic compound identified by the National Center for Biotechnology Information (NCBI) PubChem database []. SC-58125 belongs to the class of heterocyclic compounds known as pyrazoles []. PubChem provides information on the structure, synonyms, and basic physical properties of SC-58125 [].

Research Areas

While the specific research applications of SC-58125 are not publicly documented, pyrazole derivatives are a class of compounds of interest in medicinal chemistry due to their diverse biological activities []. Scientific literature describes research into pyrazole derivatives for potential applications in areas such as:

  • Anticonvulsant activity []
  • Anti-inflammatory activity []
  • Anticancer activity

SC-58125 is a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response and the synthesis of prostaglandins. Its chemical structure is characterized by the presence of a sulfonamide group, which contributes to its potency and specificity against COX-2. The compound has been identified with the CAS number 162054-19-5 and has garnered interest due to its potential therapeutic applications in various inflammatory diseases and cancers.

Due to the limited information on this specific compound, its mechanism of action is unknown. However, pyrazole derivatives can exhibit various biological activities depending on the nature of the substituents. Some reported mechanisms of action of pyrazole derivatives include inhibition of enzymes, modulation of ion channels, and interaction with specific receptors [].

SC-58125 primarily functions through its inhibition of COX-2, which catalyzes the conversion of arachidonic acid into prostaglandins. The compound exhibits an IC50 value of approximately 70 nM in cultured human umbilical vein endothelial cells (HUVEC) . This inhibition leads to a decrease in the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), while not significantly affecting other pathways such as thromboxane B2 or 6-keto-prostaglandin F1α . Additionally, SC-58125 has been shown to induce oxidative stress in malignant B-cells, leading to increased reactive oxygen species (ROS) production and depletion of intracellular glutathione levels .

The biological activity of SC-58125 extends beyond COX-2 inhibition. It has been observed to block the growth of carcinoma cells by delaying their progression through the G2/M phase of the cell cycle, suggesting a potential role in cancer therapy . Furthermore, studies indicate that SC-58125 enhances oxidative stress in cells, promoting apoptosis in malignant B-cells while sparing normal cells . This unique mechanism positions SC-58125 as a promising candidate for further investigation in oncology.

SC-58125 can be synthesized through several chemical pathways that typically involve the modification of existing cyclooxygenase inhibitors. The synthetic route often includes the introduction of a sulfonamide moiety to enhance selectivity for COX-2. Specific details on the synthesis are not widely published, but it generally involves multi-step organic reactions that require careful control of reaction conditions to ensure high purity and yield.

CelecoxibSelectiveCOX-2 inhibitionPain relief, anti-inflammatoryRofecoxibSelectiveCOX-2 inhibitionPain relief, anti-inflammatoryValdecoxibSelectiveCOX-2 inhibitionPain relief, anti-inflammatoryOSU03012Non-selectiveInhibits multiple pathways including COXCancer therapy

SC-58125 is unique due to its pronounced effect on ROS production and glutathione depletion, which are less emphasized in other COX inhibitors like Celecoxib or Rofecoxib. This distinct mechanism may provide additional therapeutic benefits in oncology settings where oxidative stress is a critical factor.

Interaction studies involving SC-58125 have revealed its capacity to modulate various signaling pathways within cells. For instance, treatment with SC-58125 leads to increased levels of glutamate cysteine ligase catalytic subunit mRNA and protein, indicating an upregulation of glutathione synthesis pathways . Moreover, it has been shown to increase ROS production significantly in treated cells, highlighting its role in oxidative stress mechanisms that can affect cell viability and apoptosis .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Exact Mass

384.05556145 g/mol

Monoisotopic Mass

384.05556145 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SVT5HFY7J5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cyclooxygenase Inhibitors

Pictograms

Acute Toxic

Acute Toxic

Other CAS

162054-19-5

Wikipedia

SC-58125

Dates

Modify: 2023-08-15
1: Oh-ishi S. [COX-2]. Tanpakushitsu Kakusan Koso. 2000 Apr;45(6 Suppl):1109-13. Review. Japanese. PubMed PMID: 10771681.
2: Pairet M, van Ryn J. Experimental models used to investigate the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2 by non-steroidal anti-inflammatory drugs. Inflamm Res. 1998 Oct;47 Suppl 2:S93-101. Review. PubMed PMID: 9831330.
3: Folco GC. New NSAIDs and gastroduodenal damage. Ital J Gastroenterol. 1996 Dec;28 Suppl 4:28-9. Review. PubMed PMID: 9032579.
4: Seibert K, Masferrer J, Zhang Y, Gregory S, Olson G, Hauser S, Leahy K, Perkins W, Isakson P. Mediation of inflammation by cyclooxygenase-2. Agents Actions Suppl. 1995;46:41-50. Review. PubMed PMID: 7610990.

Explore Compound Types